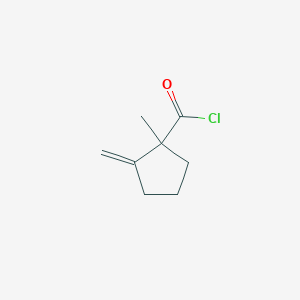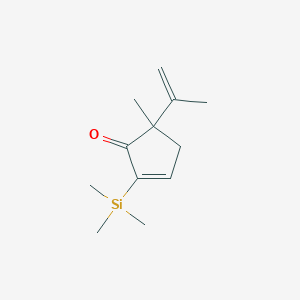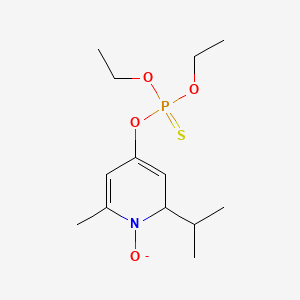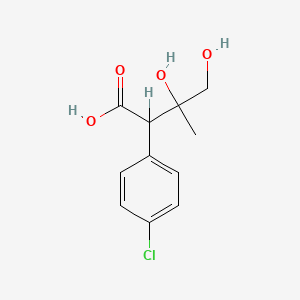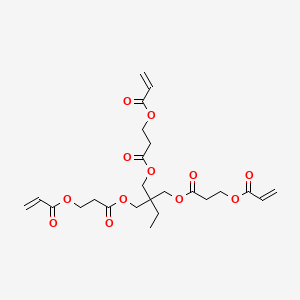
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple ester and acrylate functional groups, making it a versatile candidate for polymerization and other chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate typically involves a multi-step process. One common method includes the esterification of 2-ethyl-1,3-propanediol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 3-chloropropionic acid to introduce the propoxy groups, followed by further esterification with acrylic acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups readily participate in free radical polymerization, forming cross-linked polymers.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acrylate groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Addition Reactions: Reagents like hydrogen bromide or thiols can be used for addition reactions under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols, which can be further utilized in various chemical processes.
Addition Reactions: Substituted acrylates with modified properties.
Applications De Recherche Scientifique
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer for synthesizing advanced polymers with specific mechanical and thermal properties.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Employed in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Utilized in the production of strong adhesives for industrial and consumer applications.
Mécanisme D'action
The compound exerts its effects primarily through its reactive acrylate groups, which can undergo polymerization and other chemical transformations. The molecular targets include various nucleophiles and electrophiles that interact with the double bonds and ester groups. The pathways involved in these reactions are typically free radical mechanisms for polymerization and nucleophilic or electrophilic addition for other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyethyl)methacrylate: Another acrylate compound used in polymer synthesis.
(2-Ethylhexyl)acrylate: Known for its use in pressure-sensitive adhesives.
(2-Methoxyethyl)acrylate: Utilized in the production of flexible and transparent polymers.
Uniqueness
(2-Ethyl-2-((1-oxo-3-((1-oxo-2-propenyl)oxy)propoxy)methyl)-1,3-propanediyl)bis(oxy(3-oxo-3,1-propanediyl)) acrylate is unique due to its multiple ester and acrylate functional groups, which provide a high degree of reactivity and versatility. This makes it suitable for a wide range of applications, from polymer chemistry to biomedical engineering.
Propriétés
Numéro CAS |
85412-54-0 |
|---|---|
Formule moléculaire |
C24H32O12 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
2,2-bis(3-prop-2-enoyloxypropanoyloxymethyl)butyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C24H32O12/c1-5-18(25)31-12-9-21(28)34-15-24(8-4,16-35-22(29)10-13-32-19(26)6-2)17-36-23(30)11-14-33-20(27)7-3/h5-7H,1-3,8-17H2,4H3 |
Clé InChI |
WRLPYDYTKWCNDU-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)CCOC(=O)C=C)(COC(=O)CCOC(=O)C=C)COC(=O)CCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


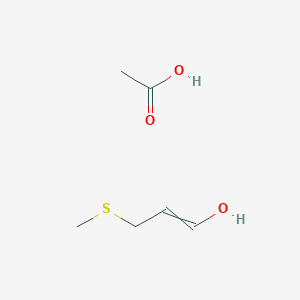
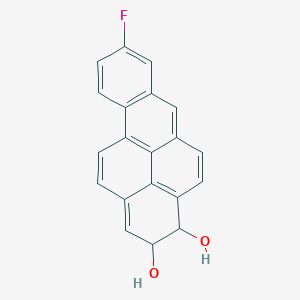
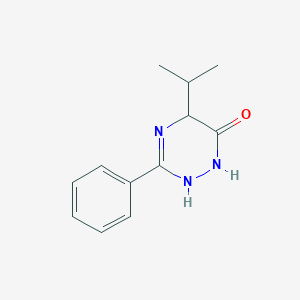
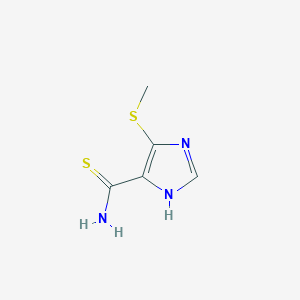

![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
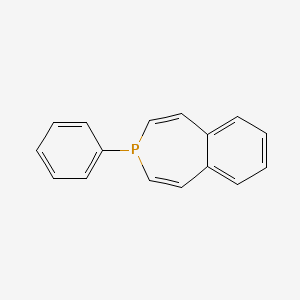
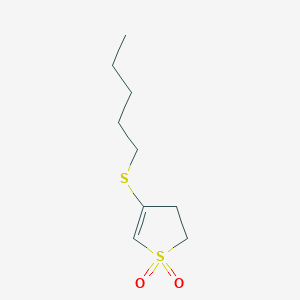
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
